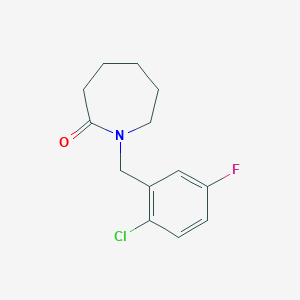

![molecular formula C17H15FN2O B5518366 1-[(4-fluorophenyl)acetyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5518366.png)

1-[(4-fluorophenyl)acetyl]-5,6-dimethyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, starting from various precursors like o-phenylenediamine or its substituted versions with carboxylic acids or their derivatives. Techniques such as microwave-assisted synthesis have also been employed to improve the efficiency of the synthesis process for benzimidazole compounds, indicating the versatility and adaptability of methods for synthesizing complex organic structures (Menteşe et al., 2015).

Molecular Structure Analysis

Crystallographic studies and spectroscopic methods like NMR, IR, and mass spectrometry play a crucial role in elucidating the molecular structure of benzimidazole derivatives. For example, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was characterized using these techniques, confirming the structure through X-ray crystallography, which revealed details such as intramolecular hydrogen bonding (Özbey et al., 2004).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, showcasing their reactivity and functional versatility. Their interaction with DNA, for example, has been studied using spectroscopic techniques, indicating the potential for pharmaceutical applications (Tang et al., 2005).

Applications De Recherche Scientifique

Fluorescence and Solvatochromism

Benzimidazole derivatives, including those similar to 1-[(4-fluorophenyl)acetyl]-5,6-dimethyl-1H-benzimidazole, exhibit native fluorescence. This fluorescence often depends on the substituents on the benzimidazole ring and varies with the solvent used. Studies on similar compounds have shown changes in fluorescence emission with different solvents and pH levels. The solvatochromic effects of benzimidazole derivatives have been described in various solvents, demonstrating their potential use in fluorescence-based applications (Verdasco et al., 1995).

Spectroscopic Properties

Halogen-substituted benzimidazole derivatives, including fluorine-substituted ones, display unique spectroscopic properties. These properties are influenced by the electronic effects of the halogen groups and the deformations of certain molecular groups, which can lead to shifts in electronic absorption and fluorescence emission maxima. This has implications for designing fluorophores with tunable fluorescence properties (Misawa et al., 2019).

Cholinesterase Inhibitors

Benzimidazole derivatives have been synthesized and characterized for their potential as cholinesterase inhibitors, which are relevant in the treatment of conditions like Alzheimer’s disease. The structure-activity relationship of these compounds, including those with fluorine substitutions, suggests their relevance in medicinal chemistry for designing cholinesterase inhibiting drugs (Yoon et al., 2013).

Antibacterial and Anti-inflammatory Properties

Fluorinated benzimidazole derivatives have been synthesized and screened for antibacterial and anti-inflammatory activities. Such compounds show promising results against various bacterial strains and demonstrate significant anti-inflammatory properties. This research contributes to the development of new antibacterial and anti-inflammatory agents (Binoy et al., 2021).

Antihistaminic Activity

Certain benzimidazole derivatives have been synthesized and evaluated for their antihistaminic potential. These compounds, developed through specific chemical processes, show promise as therapeutic agents in allergic diseases due to their low toxicity and effective antihistaminic properties (Gadhave et al., 2012).

DNA Interaction and Medicinal Relevance

Benzimidazole derivatives, including fluorine-containing ones, are known for interacting with DNA and interfering with DNA-associated processes. This makes them candidates for developing drugs targeting DNA, with potential applications in treating various diseases, including cancer (Bhattacharya & Chaudhuri, 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(5,6-dimethylbenzimidazol-1-yl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c1-11-7-15-16(8-12(11)2)20(10-19-15)17(21)9-13-3-5-14(18)6-4-13/h3-8,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQSISNMDPUGAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5518284.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)

![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)

![6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)

![1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5518331.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518339.png)

![ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate](/img/structure/B5518351.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5518353.png)

![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)

![methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)